molecular formula C10H12BrNO2 B14009762 Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)-

Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)-

Cat. No.: B14009762
M. Wt: 258.11 g/mol
InChI Key: IVTWCKPPXZBMMZ-UHFFFAOYSA-N
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Description

Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)-: is an organic compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- typically involves the bromination of a precursor compound followed by acetamidation. One common method includes the bromination of 2-methoxy-4-methylphenylamine using bromine in the presence of a suitable solvent like acetic acid. The resulting bromo compound is then reacted with acetic anhydride to form the acetamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide, and catalysts like palladium.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products

    Substitution: Formation of substituted phenylacetamides.

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties compared to its analogs. The methoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

N-(2-bromo-5-methoxy-4-methylphenyl)acetamide

InChI

InChI=1S/C10H12BrNO2/c1-6-4-8(11)9(12-7(2)13)5-10(6)14-3/h4-5H,1-3H3,(H,12,13)

InChI Key

IVTWCKPPXZBMMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)NC(=O)C)Br

Origin of Product

United States

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